Trichlorovinylsilane

Photochemistry Radical generation Organosilicon precursors

Trichlorovinylsilane (CAS 75-94-5), also known as vinyltrichlorosilane (VTCS), is an organosilicon compound with the formula CH₂=CH–SiCl₃. It is characterized by a polymerizable vinyl group and three highly reactive chlorine atoms bonded to silicon.

Molecular Formula C2H3Cl3Si
Molecular Weight 161.48 g/mol
CAS No. 75-94-5
Cat. No. B1218785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorovinylsilane
CAS75-94-5
Synonymstrichlorovinylsilane
Molecular FormulaC2H3Cl3Si
Molecular Weight161.48 g/mol
Structural Identifiers
SMILESC=C[Si](Cl)(Cl)Cl
InChIInChI=1S/C2H3Cl3Si/c1-2-6(3,4)5/h2H,1H2
InChIKeyGQIUQDDJKHLHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most organic solvents
Very soluble in chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Trichlorovinylsilane (CAS 75-94-5): Properties and Industrial Role of a High-Reactivity Vinyl Chlorosilane


Trichlorovinylsilane (CAS 75-94-5), also known as vinyltrichlorosilane (VTCS), is an organosilicon compound with the formula CH₂=CH–SiCl₃ [1]. It is characterized by a polymerizable vinyl group and three highly reactive chlorine atoms bonded to silicon . This bifunctional structure makes it a cornerstone intermediate for silicone synthesis and a potent coupling agent for enhancing adhesion between organic polymers and inorganic substrates . Its physical properties include a boiling point of 90 °C and a density of 1.27 g/mL at 25 °C [1]. Due to its extreme moisture sensitivity, it hydrolyzes rapidly, releasing hydrogen chloride and forming silanols that readily condense with hydroxylated surfaces .

Why Vinylsilane Analogs Cannot Substitute Trichlorovinylsilane in High-Performance Applications


While trichlorovinylsilane shares the vinyl functional group with analogs like vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES), their hydrolysis kinetics and condensation behavior differ fundamentally. Trichlorovinylsilane undergoes extremely rapid hydrolysis upon contact with moisture, forming trihydroxysilanol that immediately condenses with surfaces . In contrast, alkoxysilanes like VTMS and VTES require acidic or basic catalysis to achieve comparable reaction rates, with VTES hydrolysis being up to 50 times slower than VTMS under basic conditions [1]. Furthermore, the chlorosilane's release of HCl during hydrolysis can autocatalyze further reactions, a feature absent in alkoxysilanes. These mechanistic differences mean that simply substituting an alkoxysilane for trichlorovinylsilane can result in incomplete surface coverage, slower cure times, and inferior interfacial bonding in demanding composite and coating applications.

Quantitative Performance Differentiation: Trichlorovinylsilane vs. Closest Analogs


193 nm Photolysis Radical Yield: Trichlorovinylsilane vs. Allyltrichlorosilane

Under 193 nm photolysis, trichlorovinylsilane produces vinyl radicals with a yield 29% higher than allyl radicals generated from allyltrichlorosilane. This higher radical yield makes trichlorovinylsilane a more efficient precursor for photochemical grafting or polymerization applications [1].

Photochemistry Radical generation Organosilicon precursors

Relative Hydrolysis Reactivity: Trichlorovinylsilane vs. Vinyltrimethoxysilane and Vinyltriethoxysilane

Trichlorovinylsilane hydrolyzes extremely rapidly upon contact with moisture, forming trihydroxysilanol without requiring a catalyst . In contrast, vinyltrialkoxysilanes like vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES) exhibit markedly slower hydrolysis. Under neutral conditions, VTMS hydrolysis proceeds with a rate constant of only k = 1.3 × 10⁻⁶ M⁻¹ s⁻¹ [1]. Furthermore, under basic conditions, VTES hydrolysis is approximately 50 times slower than VTMS [1]. While direct rate constants for trichlorovinylsilane are not available in the same study, its classification as a chlorosilane that 'rapidly hydrolyzes' indicates a rate orders of magnitude faster than the alkoxysilanes under comparable neutral conditions.

Hydrolysis kinetics Surface modification Coupling agent

Silica Surface Modification Efficiency: Trichlorovinylsilane vs. Trimethoxyvinylsilane

Trichlorovinylsilane was identified as the original reagent of choice for modifying silica gel surfaces in toluene, achieving a saturation vinyl group content of 0.85–0.90 meq/g [1]. However, due to safety and scale-up considerations related to its high corrosivity and reactivity, it was replaced with trimethoxyvinylsilane (TMVS) in a later study [1]. This substitution highlights a key trade-off: while trichlorovinylsilane offers superior reactivity and may achieve higher grafting densities under milder conditions, its handling challenges necessitate the use of less reactive alternatives in certain industrial settings. The fact that TMVS required optimization with triethylamine catalyst and specific temperature/time conditions (70 °C for 6 hours) to achieve comparable grafting underscores the inherent reactivity advantage of trichlorovinylsilane [1].

Surface grafting Silica modification Coupling agent

Coating Stability on E-Glass Fibers: Trichlorovinylsilane vs. Methylvinyldichlorosilane

E-glass fibers treated with trichlorovinylsilane (VTCS) formed stable polyvinylsiloxane coatings that remained intact after heating at 100 °C to remove pyridinium chloride byproducts [1]. In contrast, fibers treated with methylvinyldichlorosilane (MVDCS) under identical conditions failed to produce any stable coating [1]. This demonstrates that the trifunctional chlorosilane architecture of VTCS is essential for forming robust, crosslinked polysiloxane films on glass surfaces, whereas the difunctional MVDCS is insufficient for durable coating formation.

Glass fiber sizing Composite materials Thermal stability

Grafting Efficiency on Montmorillonite Clay: Trichlorovinylsilane vs. Dimethylchlorovinylsilane

In the silylation of montmorillonite clay, the use of monofunctional dimethylchlorovinylsilane (DMCVS) resulted in a higher grafted amount compared to trifunctional trichlorovinylsilane (TCVS) [1]. This counterintuitive result is attributed to the different silylation mechanisms: the monofunctional silane grafts as isolated monomeric units, while the trifunctional silane tends to form oligomeric/polymeric networks that can sterically hinder further grafting [1]. Therefore, while TCVS offers the potential for higher crosslink density and film-forming capability (as shown in Evidence Item 4), DMCVS may be preferred when maximum monolayer coverage or precise control over surface functionality is required.

Clay modification Polymer nanocomposites Silylation

Optimal Application Scenarios for Trichlorovinylsilane Based on Quantitative Evidence


UV-Initiated Surface Grafting and Photopolymerization

When developing UV-curable coatings or photochemically grafted polymer layers, trichlorovinylsilane provides a 29% higher radical quantum yield (φ = 0.9 vs. φ = 0.7) compared to allyltrichlorosilane under 193 nm photolysis . This translates to more efficient initiation and faster cure speeds, making it the preferred vinylsilane precursor for applications requiring rapid, energy-efficient UV processing.

Rapid, Catalyst-Free Surface Functionalization of Inorganic Substrates

In high-throughput industrial processes where immediate surface priming is required without the addition of catalysts, trichlorovinylsilane's extremely fast hydrolysis kinetics are unparalleled. Unlike alkoxysilanes such as VTMS and VTES, which hydrolyze slowly under neutral conditions (k = 1.3 × 10⁻⁶ M⁻¹ s⁻¹ for VTMS) and often require acid/base catalysis, trichlorovinylsilane reacts instantly with ambient moisture to form reactive silanol groups [2]. This enables rapid, in-line treatment of glass fibers, metal parts, or mineral fillers.

Formation of Durable Polysiloxane Coatings on Glass Fibers

For manufacturing glass-reinforced composites, trichlorovinylsilane is essential for creating stable, heat-resistant siloxane films on E-glass fibers. Direct comparative evidence shows that while trichlorovinylsilane forms a durable polyvinylsiloxane coating that withstands thermal treatment at 100 °C, the difunctional analog methylvinyldichlorosilane fails to produce any stable coating under identical conditions . This makes trichlorovinylsilane the mandatory choice for glass fiber sizing agents in high-performance composites.

Synthesis of Preceramic Silazane Polymers

Trichlorovinylsilane is specifically identified as a silane precursor for producing preceramic silazane polymers via treatment with ammonia . The vinyl moiety remains intact in the resulting polymer, enabling subsequent crosslinking at relatively low temperatures to form ceramic materials. This application leverages the compound's unique combination of reactive Si-Cl bonds (for ammonolysis) and a polymerizable vinyl group (for crosslinking), a dual functionality not present in non-vinyl chlorosilanes or alkoxy-based vinylsilanes.

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